
(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine is an organic compound that features both azide and imine functional groups. Compounds with azide groups are often used in click chemistry and other synthetic applications due to their high reactivity. The imine group, on the other hand, is a common functional group in organic chemistry, often used in the formation of Schiff bases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine typically involves the following steps:
Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as an aryl halide, with sodium azide under appropriate conditions.
Formation of the Imine Group: The imine group is usually formed by the condensation of an amine with an aldehyde or ketone. In this case, 4-propylbenzaldehyde can be reacted with 4-azidoaniline under acidic or basic conditions to form the desired imine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine can undergo various types of chemical reactions:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form an amine.
Substitution: The azide group can participate in substitution reactions, such as click chemistry, to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and others.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Copper(I) catalysts are often used in click chemistry reactions.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amine derivatives.
Substitution: Triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine can be used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles via click chemistry.
Biology
In biological research, azide-containing compounds are often used in bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
In industry, such compounds can be used in the development of new materials, coatings, and other applications where specific chemical reactivity is required.
Wirkmechanismus
The mechanism of action of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine depends on its specific application. In click chemistry, the azide group reacts with alkynes to form stable triazole rings. The imine group can participate in various condensation reactions, forming new carbon-nitrogen bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (E)-1-(4-Azidophenyl)-N-(4-methylphenyl)methanimine
- (E)-1-(4-Azidophenyl)-N-(4-ethylphenyl)methanimine
Uniqueness
The uniqueness of (E)-1-(4-Azidophenyl)-N-(4-propylphenyl)methanimine lies in its specific combination of functional groups and the potential reactivity they confer. The propyl group may also influence the compound’s physical properties and reactivity compared to similar compounds with different alkyl groups.
Eigenschaften
CAS-Nummer |
62788-15-2 |
|---|---|
Molekularformel |
C16H16N4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
1-(4-azidophenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C16H16N4/c1-2-3-13-4-8-15(9-5-13)18-12-14-6-10-16(11-7-14)19-20-17/h4-12H,2-3H2,1H3 |
InChI-Schlüssel |
HFNQQXKUOKXFLF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


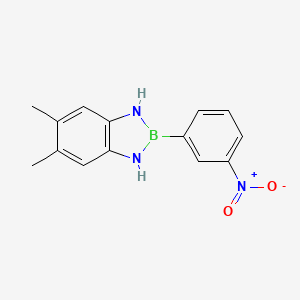

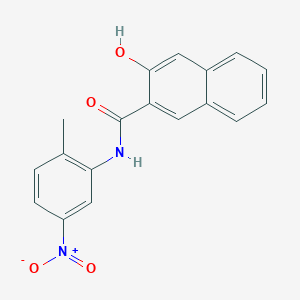
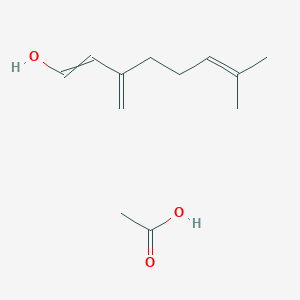
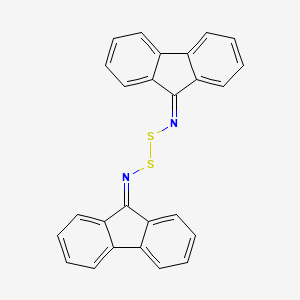
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)


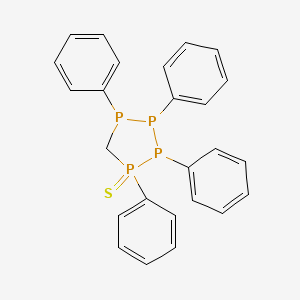
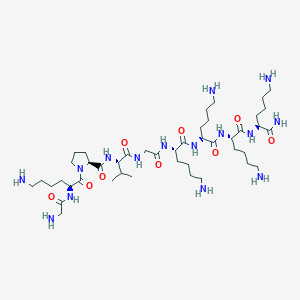
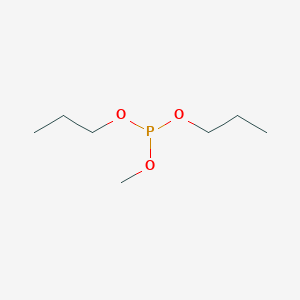
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![7-[2-Methyl-5-(3-oxooct-1-en-1-yl)-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14510050.png)
![N-Ethyl-N'-[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14510055.png)
